[(2-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
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Overview
Description
[(2-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a 2-methylphenyl group, a carbamoyl group, and a 2-chloropyridine-3-carboxylate moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of [(2-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloropyridine-3-carboxylic acid with [(2-methylphenyl)carbamoyl]methyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at a controlled temperature. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
[(2-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or potassium thiocyanate.
Hydrolysis: Hydrolysis of the compound can be achieved using acidic or basic conditions, leading to the breakdown of the carbamoyl and ester groups, forming corresponding acids and amines.
Scientific Research Applications
[(2-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of [(2-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
[(2-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be compared with other similar compounds, such as:
[(2-Methylphenyl)carbamoyl]methyl 2-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
[(2-Methylphenyl)carbamoyl]methyl 2-fluoropyridine-3-carboxylate: Contains a fluorine atom, potentially leading to different chemical properties and applications.
[(2-Methylphenyl)carbamoyl]methyl 2-iodopyridine-3-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-5-2-3-7-12(10)18-13(19)9-21-15(20)11-6-4-8-17-14(11)16/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWZUXGGOOVPID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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